N-(3-aminophenyl)sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

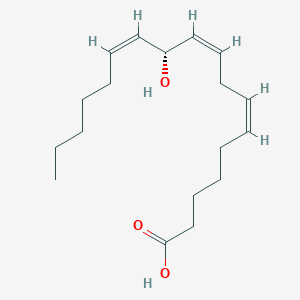

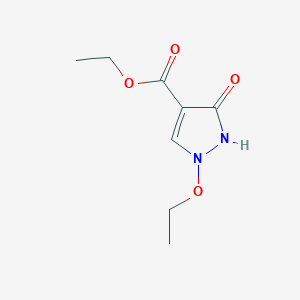

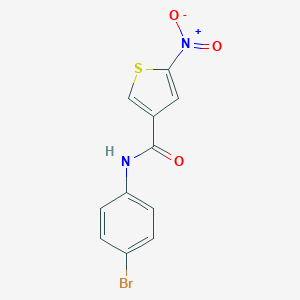

“N-(3-aminophenyl)sulfamide” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonamides, such as “this compound”, can be achieved through various methods. One approach involves the use of organometallic reagents and a novel sulfinylamine reagent . This method provides primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfamide group attached to an aminophenyl group . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

Sulfonamides, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized through the oxidative coupling of amines and thiols . The reaction outcomes are consistent with the intermediacy of an N-centered sulfonamidyl radical generated via proton-coupled electron transfer activation of the sulfonamide N-H bond .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties can be determined through various analytical techniques .Aplicaciones Científicas De Investigación

Nucleic Acid Modification

A novel synthetic route for sulfamide- and 3′-N-sulfamate-modified dinucleosides has been developed, utilizing N-(3-aminophenyl)sulfamide derivatives for nucleic acid modification. These modifications have shown potential for therapeutic and other applications, demonstrating shifts in the conformational equilibrium and affecting the duplex stability of DNA and RNA, highlighting the role of this compound derivatives in developing neutral replacements of the phosphodiester group in nucleic acids (Fettes et al., 2002).

Biodegradation of Environmental Contaminants

Research on the biodegradation pathways of sulfonamide antibiotics has revealed novel microbial strategies involving this compound derivatives. These studies have identified key metabolites and degradation processes, such as ipso-hydroxylation followed by fragmentation, which are critical for understanding the environmental impact and removal of sulfonamide antibiotics (Ricken et al., 2013).

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases. These compounds have been shown to exhibit inhibitory effects in the micro-submicromolar range, suggesting their potential in designing enzyme inhibitors for therapeutic applications (Akıncıoğlu et al., 2013).

Design of Novel Antimicrobial Agents

The synthesis of novel N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, incorporating this compound derivatives, has been explored for their antimicrobial properties. These heterocyclic compounds are associated with valuable biological activities, including antimicrobial and antifungal properties, highlighting the versatility of this compound derivatives in drug design (Akbari et al., 2022).

Mecanismo De Acción

Target of Action

N-(3-aminophenyl)sulfamide is a type of sulfonamide, a class of compounds known for their broad-spectrum antibacterial activities . The primary target of sulfonamides is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, an essential component for bacterial growth .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By mimicking the structure of PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA. This leads to the inhibition of bacterial growth and replication . The downstream effects include the disruption of various biochemical pathways dependent on DNA synthesis, ultimately leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication, leading to the eventual death of the bacteria . This makes it effective in treating bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug interactions . Additionally, the pH of the environment can influence the ionization state of the compound, affecting its solubility and absorption

Safety and Hazards

Propiedades

IUPAC Name |

1-amino-3-(sulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCZOYHASUCPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145878-34-8 |

Source

|

| Record name | N-(3-aminophenyl)aminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)

![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)

![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)

![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)